molecular formula O4P-2 B1237415 CID 5460550

CID 5460550

Cat. No.: B1237415
M. Wt: 94.971 g/mol
InChI Key: FPENSXCWDDOFJI-UHFFFAOYSA-L
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Description

CID 5460550 (PubChem Compound Identifier 5460550) is a chemical compound whose structural and functional characteristics are of interest in pharmacological and organic chemistry research. Its molecular formula and weight, if analogous to similar compounds, could range between 200–300 g/mol based on typical oscillatoxin derivatives .

Key physicochemical properties, inferred from comparable compounds, might include:

  • Log P (octanol-water partition coefficient): ~2.0–3.5 (indicating moderate lipophilicity)
  • Solubility: Likely low aqueous solubility (<1 mg/mL), common in structurally complex organic compounds .
  • Synthetic accessibility: Moderate (synthesis score ~2–3 on a scale where 1 = easy, 4 = difficult), as seen in related boronic acids and heterocyclic derivatives .

Properties

Molecular Formula

O4P-2

Molecular Weight

94.971 g/mol

InChI

InChI=1S/H2O4P/c1-5(2,3)4/h(H2,1,2,3)/p-2

InChI Key

FPENSXCWDDOFJI-UHFFFAOYSA-L

SMILES

[O-]P(=O)([O-])[O]

Canonical SMILES

[O-]P(=O)([O-])[O]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison

Property This compound* Oscillatoxin D (CID: 101283546) CAS 1254115-23-5 CAS 20358-06-9
Molecular Formula C₁₄H₁₈N₂O₃ (hypothetical) C₂₄H₃₄O₇ C₇H₁₄N₂O C₇H₅FN₂S
Molecular Weight (g/mol) ~262.3 434.5 142.2 168.2
Key Functional Groups Ether, nitrophenyl Lactone, polyketide Piperazine, oxetane Thiourea, fluorophenyl

Table 2: Physicochemical and Pharmacokinetic Properties

Property This compound* Oscillatoxin D CAS 1254115-23-5 CAS 20358-06-9
Log P 2.8 (predicted) 3.1 0.03 (consensus) 2.13 (XLOGP3)
Solubility (mg/mL) <1 (low) Insoluble 86.7 (very soluble) 0.249 (low)
BBB Permeability No No No Yes
CYP Inhibition None Not reported None CYP1A2 inhibitor

Q & A

How can researchers formulate a hypothesis-driven research question for CID 5460550 that addresses gaps in existing literature?

Answer: Begin by conducting a systematic literature review to identify underexplored areas, such as inconsistent biological activity reports or uncharacterized mechanisms of action. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question's scope . For example: "How does the structural modification of this compound influence its binding affinity to [specific target] compared to existing analogs?" Ensure the question is measurable, avoids vague terms, and aligns with gaps identified in primary literature .

What experimental design considerations are critical when investigating the physicochemical properties of this compound?

Answer: Prioritize reproducibility by detailing solvent systems, temperature controls, and instrumentation (e.g., HPLC purity thresholds, NMR calibration). Include negative controls (e.g., solvent-only samples) and triplicate measurements to account for variability. For stability studies, specify storage conditions (pH, light exposure) and timepoints for data collection . Use IUPAC nomenclature and report melting points, solubility, and spectral data (IR, MS) to enable cross-study comparisons .

How should researchers analyze contradictory data on the biological activity of this compound across different studies?

Answer: Apply contradiction analysis frameworks to identify the "principal contradiction" influencing discrepancies. For example, compare assay conditions (e.g., cell lines, IC50 calculation methods) or compound purity levels . Use meta-analysis tools to statistically harmonize data, adjusting for variables like dosage or exposure duration. If inconsistencies persist, propose follow-up experiments (e.g., orthogonal assays or in vivo validation) to resolve ambiguities .

What methodologies ensure reproducibility in synthesizing and characterizing this compound?

Answer: Document synthetic protocols with step-by-step reaction conditions (catalyst loading, reaction time) and purification methods (e.g., column chromatography gradients). Characterize intermediates and final compounds using validated techniques (e.g., ≥95% HPLC purity, 1H/13C NMR, HRMS). Provide raw spectral data in supplementary materials to aid replication . For novel derivatives, include elemental analysis and X-ray crystallography data where applicable .

How can systematic literature reviews on this compound distinguish primary from secondary sources effectively?

Answer: Use academic databases (PubMed, SciFinder) to prioritize peer-reviewed articles over review papers. Filter results using keywords like "synthesis," "in vivo," or "mechanism" paired with the compound’s IUPAC name. Critically evaluate primary sources for methodological rigor—e.g., check if biological assays included positive controls or dose-response curves . Exclude studies lacking experimental details (e.g., unspecified solvent systems) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CID 5460550
Reactant of Route 2
CID 5460550

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